molecular formula C6H7BrN6 B6634429 5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole

5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole

Cat. No.: B6634429
M. Wt: 243.06 g/mol
InChI Key: RVDPVJCZUPVTNY-UHFFFAOYSA-N
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Description

5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-2-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN6/c1-12-10-6(9-11-12)4-13-3-5(7)2-8-13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDPVJCZUPVTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole typically involves the reaction of 4-bromopyrazole with a suitable tetrazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the tetrazole, followed by nucleophilic substitution with 4-bromopyrazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A precursor in the synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole, known for its use in various chemical reactions.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with different functional groups, used in cross-coupling reactions.

    3-Methylpyrazole: A simpler pyrazole derivative with different reactivity and applications.

Uniqueness

This compound is unique due to its combination of pyrazole and tetrazole rings, which imparts distinct chemical and biological properties.

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